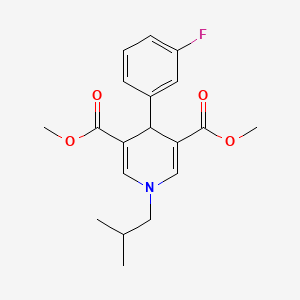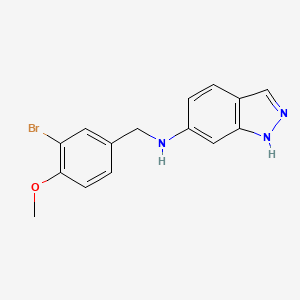
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential in drug discovery and development. It is a small molecule that belongs to the class of indazole derivatives and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the inhibition of specific proteins and enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of kinases, such as AKT, mTOR, and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine in lab experiments include its high potency, selectivity, and specificity for specific targets. Additionally, it has good solubility and stability, making it a valuable tool in drug discovery and development. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.
Orientations Futures
There are several future directions for the research and development of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine. These include:
1. Further optimization of the compound to improve its pharmacokinetic and pharmacodynamic properties.
2. Evaluation of its efficacy in preclinical models of various diseases, including cancer, inflammation, and neurological disorders.
3. Identification of specific biomarkers and patient populations that may benefit from treatment with this compound.
4. Development of novel drug delivery systems to improve the bioavailability and targeting of the compound.
5. Evaluation of its potential as a combination therapy with other drugs or therapies to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a promising compound with significant potential in drug discovery and development. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the reaction of 3-bromo-4-methoxybenzylamine with 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction under mild conditions, resulting in the formation of the target compound with good yield and purity.
Applications De Recherche Scientifique
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in drug discovery and development.
Propriétés
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-20-15-5-2-10(6-13(15)16)8-17-12-4-3-11-9-18-19-14(11)7-12/h2-7,9,17H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXNWYZPPBIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)C=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)

![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)

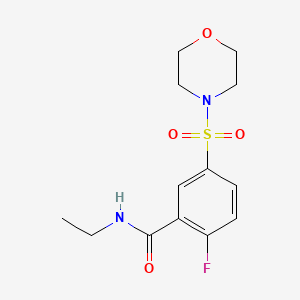
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
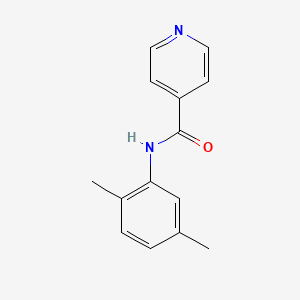
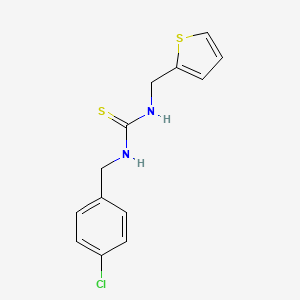
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

